molecular formula C11H12ClF2NO2 B13531387 4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13531387
M. Wt: 263.67 g/mol
InChI Key: BHKVWBMIXUIQQN-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3,5-Difluorophenyl)pyrrolidine-2-carboxylic acid
  • **4-(3,5-Difluorophenyl)pyrrolidine-3-carboxamide
  • **4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid methyl ester

Uniqueness

4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClF2NO2

Molecular Weight

263.67 g/mol

IUPAC Name

4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11F2NO2.ClH/c12-7-1-6(2-8(13)3-7)9-4-14-5-10(9)11(15)16;/h1-3,9-10,14H,4-5H2,(H,15,16);1H

InChI Key

BHKVWBMIXUIQQN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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